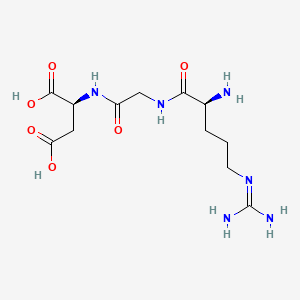

Arg-gly-asp

概要

説明

Arg-gly-asp is a tripeptide composed of the amino acids arginine, glycine, and aspartic acid. It is a significant peptide motif responsible for cell adhesion to the extracellular matrix, found in various species ranging from Drosophila to humans . This peptide sequence is recognized by cell adhesion proteins called integrins, which bind to this sequence within many matrix proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin .

準備方法

Synthetic Routes and Reaction Conditions

Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of arginyl-glycyl-aspartic acid often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

化学反応の分析

Covalent Immobilization on Titanium Surfaces

RGD peptides are covalently attached to titanium surfaces using a three-step reaction sequence for enhanced biocompatibility:

-

Silanization : Water-vapor plasma-pretreated titanium reacts with (3-aminopropyl)triethoxysilane (APTES), forming a poly(3-aminopropyl)siloxane multilayer film.

-

Cross-linker attachment : Primary amino groups are functionalized with hetero-cross-linkers:

-

N-succinimidyl-6-maleimidylhexanoate (SMH)

-

N-succinimidyl-3-maleimidylpropionate (SMP)

-

N-succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC)

-

-

Peptide conjugation : Thiol-containing RGD peptides (e.g., H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH) bind maleimide-terminated surfaces via cysteine residues.

Quantitative Data :

| Parameter | Value | Method | Source |

|---|---|---|---|

| Surface peptide density | 0.2–0.4 peptides/nm² | Radiolabeling/XPS analysis |

Structural Mimetics for Integrin Binding

Nonpeptidic RGD mimetics were designed to mimic the spatial arrangement of functional groups:

-

Effective designs : Guanidinium and carboxylic groups separated by an 11-carbon backbone replicate the RGD conformation.

-

Key findings :

Biological Activity Comparison :

| Compound | Platelet Aggregation (IC₅₀) | T-cell Adhesion Inhibition |

|---|---|---|

| RGD mimetic (11C) | 0.8 mM | Yes |

| RGE mimetic | >10 mM | No |

| Primary amine variant | Inactive | No |

pH-Dependent Chemical Shifts in Arginine

The ionization state of arginine in RGD peptides affects NMR chemical shifts. Data for Ac-Gly-Arg-Gly-NH₂:

13C and 1H Shifts at Different pH Levels :

| Nucleus | δ (pH 7) | δ (pH 11.5) | δ (pH >15) | Δδ (pH 11.5 – 7) |

|---|---|---|---|---|

| 1H Hα | 3.77 ppm | 3.26 ppm | 3.19 ppm | -0.51 ppm |

| 13C Cβ | 30.3 ppm | 34.4 ppm | 35.2 ppm | +4.1 ppm |

| 15N N (amine) | 40.6 ppm | 33.2 ppm | 33.6 ppm | -7.5 ppm |

Thiol-Maleimide Coupling Kinetics

Maleimide-functionalized surfaces react with cysteine-terminated RGD peptides (e.g., H-Arg-Gly-Asp-Cys-OH) via thiol addition. Reaction efficiency depends on:

科学的研究の応用

Overview

RGD is widely recognized for its ability to promote cell adhesion to extracellular matrix proteins. This property is exploited in tissue engineering to enhance the integration of biomaterials with host tissues.

Case Study: Silk Fibroin Films

A study demonstrated the immobilization of RGD peptides on silk fibroin films, which significantly improved cell attachment and proliferation. The method preserved the original properties of silk fibroin, making it a promising substrate for tissue engineering applications .

Table 1: Properties of RGD-Modified Silk Fibroin Films

| Property | Before Modification | After Modification |

|---|---|---|

| Cell Attachment Rate | Low | High |

| Proliferation Rate | Low | High |

| Biocompatibility | Moderate | High |

Overview

RGD-modified carriers are designed to enhance the specificity and efficiency of drug delivery, particularly targeting cells that express integrins.

Case Study: Liposomal Drug Delivery

Cyclic RGD peptide-labeled liposomes were developed for targeting hepatic stellate cells in liver fibrosis treatment. These liposomes showed a tenfold increase in accumulation in activated hepatic stellate cells compared to non-targeted liposomes, leading to significant therapeutic effects .

Table 2: Comparison of Drug Delivery Efficiency

| Carrier Type | Accumulation in Target Cells | Therapeutic Effect |

|---|---|---|

| Non-targeted Liposomes | Low | Minimal |

| RGD-Modified Liposomes | High | Significant |

Overview

RGD peptides have been utilized in cancer therapy due to their ability to bind specifically to integrins overexpressed on tumor cells and neovasculature.

Case Study: Imaging Agents

Research has shown that radiolabeled RGD peptides can serve as effective imaging agents for tumors. These peptides demonstrated high binding specificity to alpha(V)beta(3) integrins on endothelial cells during angiogenesis, facilitating targeted imaging of tumors .

Table 3: Imaging Efficacy of RGD Peptides

| Peptide Type | Binding Affinity (Kd) | Imaging Specificity |

|---|---|---|

| RGD Peptide | Low nM | High |

| Control Peptide (RGE) | High nM | Low |

Overview

RGD sequences are incorporated into biomaterials used for wound healing due to their ability to enhance cell migration and proliferation at injury sites.

Case Study: Hydrogel Development

A study investigated an RGD-functionalized hydrogel that significantly improved wound healing outcomes in animal models by promoting fibroblast migration and collagen deposition .

Table 4: Wound Healing Efficacy

| Treatment Group | Healing Rate (%) | Collagen Deposition (mg/cm²) |

|---|---|---|

| Control | 30 | 5 |

| RGD-Functionalized | 85 | 15 |

作用機序

Arg-gly-asp exerts its effects by binding to integrins on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival . The peptide’s ability to bind to integrins makes it a valuable tool in studying cell-matrix interactions and developing targeted therapies .

類似化合物との比較

Similar Compounds

Lysyl-aspartic acid: Another dipeptide involved in cell adhesion but with different binding properties.

Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.

Uniqueness

Arg-gly-asp is unique due to its specific recognition by integrins, making it a critical component in cell adhesion studies and applications. Its ability to be chemically modified for various applications further enhances its versatility .

生物活性

The Arg-Gly-Asp (RGD) peptide is a critical sequence in various biological processes, particularly in cell adhesion, migration, and signaling. This article provides a comprehensive overview of the biological activity of RGD, supported by data tables, case studies, and research findings.

Overview of RGD Peptide

The RGD sequence is recognized by integrins, which are transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. The binding of RGD to integrins influences numerous cellular functions including proliferation, differentiation, and survival.

1. Cell Adhesion and Migration

- RGD-containing peptides facilitate the attachment of various cell types to ECM components such as fibronectin and fibrinogen. Studies show that these peptides can inhibit fibroblast adhesion to fibronectin and thrombin-stimulated platelets, demonstrating their role in modulating cell adhesion dynamics .

2. Influence on Integrin Function

- The interaction between RGD peptides and integrins affects signal transduction pathways that regulate cell behavior. For instance, the binding of RGD to integrin β1 is crucial for embryo implantation, indicating its significance in reproductive biology .

3. Inhibition of Tumor Growth

- RGD peptides have been explored for their potential in cancer therapy. A study involving a radiolabeled RGD-based peptide demonstrated its ability to target αvβ3 integrins on tumor cells, showcasing its application in imaging and possibly treating metastatic cancers .

Case Studies

Case Study 1: RGD in Cancer Therapy

A Phase I trial assessed the safety and efficacy of an RGD peptide conjugate for PET imaging in metastatic breast cancer patients. The study highlighted the peptide's ability to bind selectively to tumor-associated integrins, providing insights into tumor distribution kinetics .

Case Study 2: RGD in Tissue Engineering

Research on silk fibroin films modified with RGD peptides showed enhanced fibroblast adhesion and proliferation, suggesting applications in regenerative medicine . The immobilization method preserved the functional properties of silk fibroin while promoting cellular interactions.

Table 1: Biological Functions of RGD Peptides

Table 2: Effects of RGD on Integrin Binding

| Peptide Sequence | Integrin Target | Binding Affinity (IC50) | Biological Effect |

|---|---|---|---|

| Gly-Arg-Gly-Asp-Ser-Pro | αvβ3 | 10-200 µM | Inhibits fibrinogen binding |

| This compound | β1 | Not specified | Enhances cell adhesion |

| Gly-Arg-Gly-Asp | α5β1 | Not specified | Modulates cellular signaling |

Research Findings

Recent studies have elucidated the structural requirements for high-affinity binding of RGD peptides to integrins. Research indicates that modifications to the amino acid sequence can significantly impact their biological activity. For example, conservative substitutions in the arginine or aspartic acid residues greatly reduce inhibitory effects on cell adhesion .

Moreover, the incorporation of RGD motifs into biomaterials has been shown to enhance cellular responses in tissue engineering applications, facilitating improved integration with host tissues .

特性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。